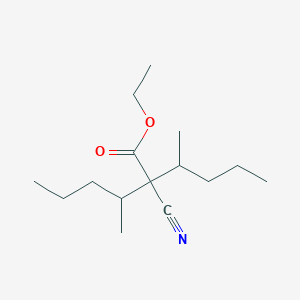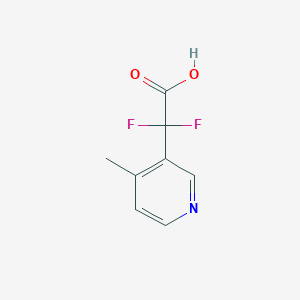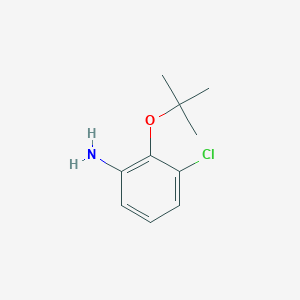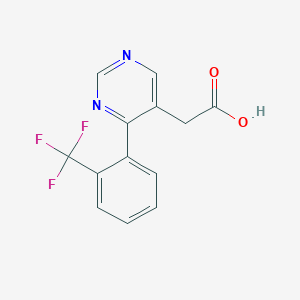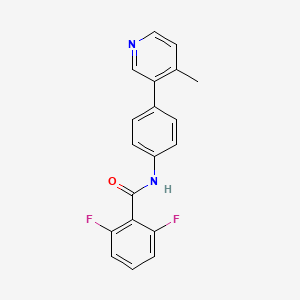![molecular formula C10H19BrO B15241607 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclopentane. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Industrial production methods may involve the use of bromine or hydrobromic acid as brominating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form corresponding substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form cyclopentanone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, ammonia, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyclopentane ring and the 3-methylbutan-2-yloxy group can interact with different biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared with similar compounds such as:
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: This compound has a similar structure but with a larger cyclooctane ring.
1-(Bromomethyl)-2-[(3-methylbutan-2-yl)oxy]benzene: This compound features a benzene ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-bromo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
Clave InChI |
MGWWVBQZIISLNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
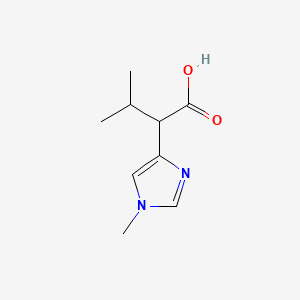
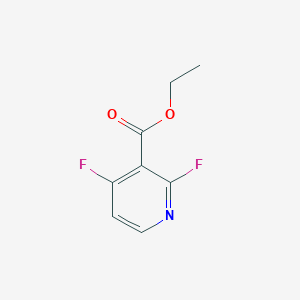
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
